5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
The synthesis of 5-CHLORO-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may involve the use of chlorinating agents, sulfur-containing reagents, and various catalysts to achieve the desired substitutions and functional group transformations .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and pyrimidine rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of sulfur and chlorine atoms can enhance its binding affinity to certain molecular targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions. For example:
5-CHLORO-2-METHYLTHIOPYRIMIDINE: Similar structure but with a methylthio group instead of the prop-2-en-1-ylsulfanyl group.
5-CHLORO-2-ETHYLTHIOPYRIMIDINE: Similar structure but with an ethylthio group. These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C13H14ClN5OS3 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
5-chloro-2-propan-2-ylsulfanyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H14ClN5OS3/c1-4-5-21-13-19-18-12(23-13)17-10(20)9-8(14)6-15-11(16-9)22-7(2)3/h4,6-7H,1,5H2,2-3H3,(H,17,18,20) |
InChI Key |
NWLRNJZPFQSIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl |
Origin of Product |
United States |
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